molecular formula C12H15ClN2O4 B14014186 Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate CAS No. 13839-38-8

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate

Cat. No.: B14014186
CAS No.: 13839-38-8
M. Wt: 286.71 g/mol
InChI Key: WOABXSRQPNPOBY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is a chemical compound with the molecular formula C12H14ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate typically involves the reaction of ethyl 2-bromo-2-[(4-chlorophenyl)carbamoylamino]oxypropanoate with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate involves its interaction with specific molecular targets. The chlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenylamino)acrylate
  • 4-(4-chlorophenyl)-2-(ethoxycarbonyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carbamoylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13839-38-8

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate

InChI

InChI=1S/C12H15ClN2O4/c1-3-18-11(16)8(2)19-15-12(17)14-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17)

InChI Key

WOABXSRQPNPOBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)ONC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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